2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide
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Overview
Description
2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide is a compound that belongs to the class of benzamides It features a benzamide core with an amino group and a 2,3-dihydro-1,4-benzodioxin moiety
Mechanism of Action
Target of Action
Similar structures have been identified in compounds isolated from insects and marine organisms . These compounds are known to exhibit noticeable antioxidant and anti-inflammatory activities, including inhibition of cyclooxygenases .
Mode of Action
A related compound, n-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide, is synthesized through the nucleophilic attack of the nitrogen atom of 2,3-dihydro-1,4-benzodioxin-6-amine on the electrophilic sulfur atom of benzenesulfonyl chloride . This reaction occurs in aqueous Na2CO3 at pH 10 under stirring at room temperature .
Biochemical Pathways
Similar compounds have been found to inhibit the enzyme cyclooxygenase , which plays a key role in the inflammatory response.
Result of Action
Compounds with similar structures have been found to exhibit antioxidant and anti-inflammatory activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-benzamide. For instance, the synthesis of a related compound, N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide, requires a specific pH and temperature . Additionally, it’s important to prevent further spillage or leakage of the compound into the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with benzoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as continuous chromatography.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amine derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2,3-dihydro-1,4-benzodioxin-6-amine: A precursor in the synthesis of the target compound.
Benzamide: The core structure shared by the target compound.
N-substituted benzamides: Compounds with similar structures but different substituents on the benzamide core.
Uniqueness
2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide is unique due to the presence of both the benzamide and 2,3-dihydro-1,4-benzodioxin moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c16-12-4-2-1-3-11(12)15(18)17-10-5-6-13-14(9-10)20-8-7-19-13/h1-6,9H,7-8,16H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HONKKVPHWICHPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CC=CC=C3N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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